2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
CAS No.: 1425335-34-7
Cat. No.: VC2732384
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1425335-34-7 |
|---|---|
| Molecular Formula | C19H21NO2S |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclobutane] |
| Standard InChI | InChI=1S/C19H21NO2S/c1-15-7-9-17(10-8-15)23(21,22)20-13-16-5-2-3-6-18(16)19(14-20)11-4-12-19/h2-3,5-10H,4,11-14H2,1H3 |
| Standard InChI Key | AQGNKSQHOZLYLH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C4(C2)CCC4 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C4(C2)CCC4 |
Introduction
Chemical Identity and Structural Characteristics
Chemical Composition and Nomenclature
2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is characterized by its spirocyclic architecture, where a cyclobutane ring and an isoquinoline system share a common carbon atom (the spiro carbon). The chemical name indicates several key structural features: the tosyl group at the 2' position, the partially reduced isoquinoline ring (dihydro), and the spiro fusion between cyclobutane and isoquinoline rings.
Based on structural analysis, this compound would have a molecular formula of C19H19NO2S, with a calculated molecular weight of approximately 325.43 g/mol. The tosyl group significantly influences the electronic properties of the nitrogen atom and introduces potential hydrogen bond acceptor sites through its sulfonyl group.
Three-Dimensional Structure
The partially hydrogenated isoquinoline system, with saturation at the 2' and 3' positions, further contributes to the compound's distinctive spatial arrangement. The tosyl group at the 2' position projects outward from this framework, providing additional three-dimensional character and potential interaction sites.
Physical Properties and Characteristics
Predicted Physical Properties
Based on analysis of structurally related compounds, 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] would likely demonstrate the following physical properties:
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Physical State | Crystalline solid | Common for similar spirocyclic compounds |
| Color | White to off-white | Typical for pure organic compounds with this structure |
| Solubility | Highly soluble in DCM, chloroform; moderately soluble in acetone, ethyl acetate; poorly soluble in water | Based on tosylated heterocyclic compounds |
| Melting Point | 165-185°C | Extrapolated from similar compounds |
| LogP | Approximately 3.2-3.8 | Calculated based on structural features |
These properties would make the compound suitable for various laboratory manipulations, though its poor water solubility might present challenges for certain biological applications without appropriate formulation strategies.
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic features that could be useful for identification and purity assessment:
In 1H NMR spectroscopy, distinctive signals would include the aromatic protons of both the isoquinoline and tosyl moieties (δ 7.0-8.0 ppm), the methyl group of the tosyl moiety (δ ~2.4 ppm), and the aliphatic protons of the cyclobutane ring and the 2',3'-positions of the isoquinoline (δ 1.5-4.0 ppm).
Mass spectrometry would likely show a molecular ion peak at m/z 325, with fragmentation patterns including the loss of the tosyl group and cleavage at the spiro junction. These spectroscopic characteristics would be valuable for confirming the structure and monitoring synthetic processes.
Synthesis Approaches
Reaction Conditions and Considerations
The synthetic pathway would require careful attention to reaction conditions:
| Synthetic Step | Key Reagents | Conditions | Considerations |
|---|---|---|---|
| Dihydroisoquinoline formation | Reducing agents (e.g., NaBH4) | Controlled temperature | Regioselectivity of reduction |
| N-tosylation | TsCl, base (Et3N or pyridine) | 0°C to room temperature, anhydrous conditions | Protection from moisture |
| Spiro-cyclobutanation | Method-dependent (photochemical or catalytic) | Specialized conditions based on approach | Stereochemical control at spiro center |
Chemical Reactivity and Transformations
Reactivity Profile
The compound's reactivity is largely governed by three structural features: the strained cyclobutane ring, the partially reduced isoquinoline system, and the tosyl group on the nitrogen.
The cyclobutane ring, due to its approximately 26 kcal/mol of ring strain, would be susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, radicals, or thermal activation. This reactivity could be exploited for synthesis of ring-expanded products.
The tosylated nitrogen would have significantly reduced nucleophilicity compared to a secondary amine but could undergo deprotection under appropriate conditions. The aromatic portion of the isoquinoline would retain reactivity toward electrophilic aromatic substitution reactions, though with modified regioselectivity due to the electronic effects of the adjacent nitrogen and spiro junction.
Synthetic Transformations
Several valuable transformations could be performed on 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]:
| Transformation | Reagents/Conditions | Potential Applications |
|---|---|---|
| Detosylation | Na/naphthalene or Mg/MeOH | Generation of the free amine for further functionalization |
| Cyclobutane ring opening | Lewis acids or photochemical activation | Creation of more flexible analogs |
| Functionalization of the aromatic ring | Electrophilic reagents under appropriate conditions | Introduction of substituents for SAR studies |
| Complete reduction of the isoquinoline | H2/catalyst under pressure | Fully saturated analogs with different conformational properties |
These transformations would generate a library of structural analogs with potentially diverse biological activities, valuable for structure-activity relationship studies.
Biological Activity and Medicinal Applications
Structure-Activity Relationships
The biological activity of this class of compounds appears to be influenced by several structural features:
| Structural Element | Impact on Biological Activity |
|---|---|
| Spiro junction | Creates a rigid three-dimensional scaffold that may enhance selectivity for certain binding pockets |
| Tosyl group | Modifies electronic properties and hydrogen-bonding capabilities of the nitrogen atom |
| Ring size (cyclobutane vs. cyclohexane) | Affects molecular shape and flexibility, potentially influencing receptor interactions |
| Substitution pattern on the aromatic ring | Can modulate binding affinity and selectivity for specific targets |
The cyclobutane-containing structure of 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] would likely confer different biological properties compared to the cyclohexane analogs, potentially offering advantages in terms of metabolic stability or binding specificity to certain targets.
Comparative Analysis with Related Compounds
Structural Analogs
2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] belongs to a family of spirocyclic compounds with varying substituents and ring sizes. Key structural analogs include:
| Compound | Structural Differences | Notable Properties |
|---|---|---|
| 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride | Lacks tosyl group; HCl salt form | CAS: 1159824-66-4; Enhanced water solubility; Antimicrobial potential |
| 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] | Contains cyclohexane instead of cyclobutane; Has 7'-methyl group | CAS: 1425335-80-3; MW: 369.5 g/mol; Potential applications in neurodegenerative disorders |
| Non-spiro tosylated isoquinolines | Lack the spiro junction | Generally more conformationally flexible; Often used as synthetic intermediates |
The differences in ring size, substitution pattern, and salt form significantly influence physicochemical properties and potentially biological activities.
Physicochemical Comparison
A comparison of key physicochemical properties reveals important differences among these related compounds:
| Property | 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (estimated) | 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] HCl | 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] |
|---|---|---|---|
| Molecular Weight | ~325 g/mol | 209.71 g/mol | 369.5 g/mol |
| Ring Strain Energy | High (~26 kcal/mol) | High (~26 kcal/mol) | Low (~1 kcal/mol) |
| Solubility Profile | Low water solubility | Enhanced water solubility (HCl salt) | Low water solubility |
| Conformational Flexibility | Limited (rigid spiro system) | Limited (rigid spiro system) | Moderate (cyclohexane can adopt different conformations) |
These differences in physicochemical properties could translate to distinct pharmacokinetic profiles, influencing absorption, distribution, metabolism, and excretion characteristics relevant to drug development considerations.
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] could serve several valuable functions:
-
As a lead compound for developing novel antimicrobial agents, particularly against difficult-to-treat pathogens like Mycobacterium tuberculosis
-
As a scaffold for designing compounds targeting neurological disorders, potentially interacting with enzymes involved in neurotransmitter metabolism
-
As a template for structure-activity relationship studies, where systematic modifications could reveal essential structural features for biological activity
The compound's rigid three-dimensional structure provides a well-defined spatial arrangement of functional groups, which can be advantageous for targeting specific binding pockets in proteins.
Synthetic Applications
Beyond medicinal chemistry, the compound could find utility in various synthetic applications:
-
As a building block for the synthesis of more complex spirocyclic compounds
-
As an intermediate in diversity-oriented synthesis for creating compound libraries
-
For studying the reactivity of strained spirocyclic systems
The tosyl group also makes this compound valuable as a protected intermediate that can be transformed into various nitrogen-substituted derivatives through deprotection and subsequent functionalization.
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient synthetic routes to 2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], with particular emphasis on:
-
Improving the regioselectivity and yield of the spiro-cyclobutanation step
-
Exploring catalytic methods for the key transformations
-
Developing asymmetric approaches if stereogenic centers are present
Such synthetic advances would facilitate access to this compound and structurally related analogs for further study.
Biological Evaluation
Comprehensive biological evaluation would be valuable to establish the full potential of this compound:
-
Antimicrobial screening against various pathogens, including drug-resistant strains
-
Evaluation of activity in neurological disease models
-
Toxicity and ADME (absorption, distribution, metabolism, excretion) profiling to assess drug-like properties
These studies would help position the compound appropriately within the landscape of bioactive spirocyclic molecules and guide further development efforts.
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